molecular formula C14H18ClF3N2O3 B13167870 2-(Benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride

2-(Benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride

Cat. No.: B13167870
M. Wt: 354.75 g/mol
InChI Key: LKIZNMGLSBHOAG-UHFFFAOYSA-N
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Description

6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid hydrochloride is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 6,6,6-trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid hydrochloride involves multiple steps, including the introduction of trifluoromethyl groups and the formation of amide bonds. Common synthetic routes may involve the use of reagents such as trifluoroacetic anhydride, methylamine, and phenylformamide under controlled conditions. Industrial production methods typically involve optimizing reaction conditions to achieve high yields and purity, often utilizing advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

    Industry: The compound is utilized in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 6,6,6-trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methylamino and phenylformamido groups contribute to its binding affinity and specificity, influencing its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, 6,6,6-trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid hydrochloride stands out due to its unique combination of functional groups and reactivity. Similar compounds include:

    6,6,6-Trifluoro-5-oxohexanoic acid: Known for its trifluoromethyl and oxo groups, this compound exhibits different reactivity and applications.

    6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate: This compound contains hydroxyl and nitro groups, leading to distinct chemical properties and uses.

Properties

Molecular Formula

C14H18ClF3N2O3

Molecular Weight

354.75 g/mol

IUPAC Name

2-benzamido-6,6,6-trifluoro-5-(methylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C14H17F3N2O3.ClH/c1-18-11(14(15,16)17)8-7-10(13(21)22)19-12(20)9-5-3-2-4-6-9;/h2-6,10-11,18H,7-8H2,1H3,(H,19,20)(H,21,22);1H

InChI Key

LKIZNMGLSBHOAG-UHFFFAOYSA-N

Canonical SMILES

CNC(CCC(C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F.Cl

Origin of Product

United States

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